molecular formula C12H21BrN2O B2877725 4-bromo-5-(sec-butoxymethyl)-1-sec-butyl-1H-pyrazole CAS No. 1855946-91-6

4-bromo-5-(sec-butoxymethyl)-1-sec-butyl-1H-pyrazole

Cat. No.: B2877725
CAS No.: 1855946-91-6
M. Wt: 289.217
InChI Key: GOKLZAPBZSXMNR-UHFFFAOYSA-N
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Description

4-bromo-5-(sec-butoxymethyl)-1-sec-butyl-1H-pyrazole is a chemical compound belonging to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at adjacent positions. This particular compound is characterized by the presence of a bromine atom at the fourth position, a sec-butoxymethyl group at the fifth position, and a sec-butyl group at the first position of the pyrazole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-5-(sec-butoxymethyl)-1-sec-butyl-1H-pyrazole typically involves the following steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-dicarbonyl compound, such as a β-keto ester or β-diketone, under acidic or basic conditions.

    Bromination: The pyrazole ring is then brominated at the fourth position using a brominating agent like bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent.

    Alkylation: The brominated pyrazole is subsequently alkylated at the first and fifth positions using sec-butyl halides and sec-butoxymethyl halides, respectively, in the presence of a strong base like sodium hydride or potassium carbonate.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, automated systems for reagent addition, and advanced purification techniques like chromatography or crystallization.

Chemical Reactions Analysis

Types of Reactions

4-bromo-5-(sec-butoxymethyl)-1-sec-butyl-1H-pyrazole can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom at the fourth position can be substituted with other nucleophiles, such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions, potentially altering the functional groups attached to the pyrazole ring.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex structures.

Common Reagents and Conditions

    Substitution Reactions: Nucleophiles like sodium amide, thiols, or alkoxides in polar aprotic solvents (e.g., dimethylformamide) at elevated temperatures.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic media.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.

Major Products

    Substitution: Products with various functional groups replacing the bromine atom.

    Oxidation: Products with oxidized functional groups, such as carboxylic acids or ketones.

    Reduction: Products with reduced functional groups, such as alcohols or amines.

Scientific Research Applications

4-bromo-5-(sec-butoxymethyl)-1-sec-butyl-1H-pyrazole has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Studied for its potential biological activities, such as antimicrobial, antifungal, or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, including its role as a lead compound in drug discovery and development.

    Industry: Utilized in the production of specialty chemicals, such as dyes, pigments, and polymers.

Mechanism of Action

The mechanism of action of 4-bromo-5-(sec-butoxymethyl)-1-sec-butyl-1H-pyrazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or nucleic acids, leading to modulation of biochemical pathways. The exact molecular targets and pathways involved would require further experimental validation.

Comparison with Similar Compounds

Similar Compounds

  • 4-bromo-5-(sec-butoxymethyl)-1-methyl-1H-pyrazole
  • 4-bromo-5-(sec-butoxymethyl)-1-ethyl-1H-pyrazole
  • 4-bromo-5-(sec-butoxymethyl)-1-isopropyl-1H-pyrazole

Uniqueness

4-bromo-5-(sec-butoxymethyl)-1-sec-butyl-1H-pyrazole is unique due to its specific substitution pattern, which can influence its chemical reactivity, biological activity, and physical properties. The presence of the sec-butyl and sec-butoxymethyl groups may impart distinct steric and electronic effects, differentiating it from other similar compounds.

Properties

IUPAC Name

4-bromo-1-butan-2-yl-5-(butan-2-yloxymethyl)pyrazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21BrN2O/c1-5-9(3)15-12(11(13)7-14-15)8-16-10(4)6-2/h7,9-10H,5-6,8H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOKLZAPBZSXMNR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)N1C(=C(C=N1)Br)COC(C)CC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21BrN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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